molecular formula C16H12ClNO2 B13371200 1-(2-chloro-1-methyl-1H-indol-3-yl)-3-(2-furyl)-2-propen-1-one

1-(2-chloro-1-methyl-1H-indol-3-yl)-3-(2-furyl)-2-propen-1-one

Cat. No.: B13371200
M. Wt: 285.72 g/mol
InChI Key: YFLOKSHJBKIUFD-CMDGGOBGSA-N
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Description

1-(2-chloro-1-methyl-1H-indol-3-yl)-3-(2-furyl)-2-propen-1-one is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-1-methyl-1H-indol-3-yl)-3-(2-furyl)-2-propen-1-one typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Chlorination: The indole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Furyl Substitution: The chlorinated indole is reacted with a furan derivative under basic conditions to introduce the furyl group.

    Propenone Formation: The final step involves the formation of the propenone moiety through a condensation reaction with an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-1-methyl-1H-indol-3-yl)-3-(2-furyl)-2-propen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorinated indole moiety can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving indole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole derivatives.

    Industry: Use in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(2-chloro-1-methyl-1H-indol-3-yl)-3-(2-furyl)-2-propen-1-one would depend on its specific interactions with molecular targets. Indole derivatives are known to interact with various enzymes, receptors, and signaling pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chloro-1H-indol-3-yl)-3-(2-furyl)-2-propen-1-one: Lacks the methyl group on the indole ring.

    1-(2-chloro-1-methyl-1H-indol-3-yl)-3-phenyl-2-propen-1-one: Has a phenyl group instead of a furyl group.

    1-(2-bromo-1-methyl-1H-indol-3-yl)-3-(2-furyl)-2-propen-1-one: Contains a bromine atom instead of chlorine.

Uniqueness

The unique combination of the chloro, methyl, indole, and furyl groups in 1-(2-chloro-1-methyl-1H-indol-3-yl)-3-(2-furyl)-2-propen-1-one may confer specific chemical and biological properties that are distinct from other similar compounds.

Properties

Molecular Formula

C16H12ClNO2

Molecular Weight

285.72 g/mol

IUPAC Name

(E)-1-(2-chloro-1-methylindol-3-yl)-3-(furan-2-yl)prop-2-en-1-one

InChI

InChI=1S/C16H12ClNO2/c1-18-13-7-3-2-6-12(13)15(16(18)17)14(19)9-8-11-5-4-10-20-11/h2-10H,1H3/b9-8+

InChI Key

YFLOKSHJBKIUFD-CMDGGOBGSA-N

Isomeric SMILES

CN1C2=CC=CC=C2C(=C1Cl)C(=O)/C=C/C3=CC=CO3

Canonical SMILES

CN1C2=CC=CC=C2C(=C1Cl)C(=O)C=CC3=CC=CO3

Origin of Product

United States

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